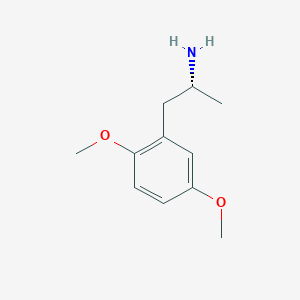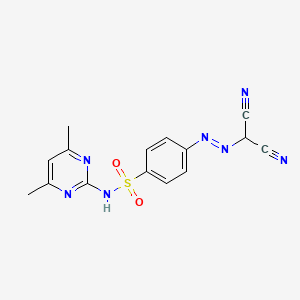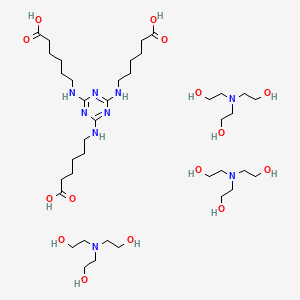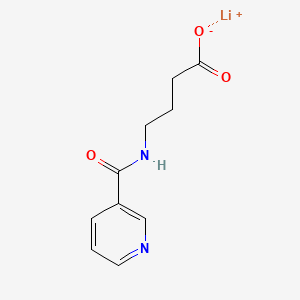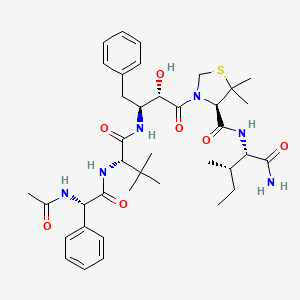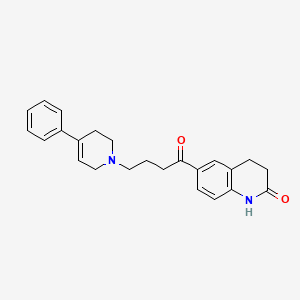
Sorbic acid, 5-formyl-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbic acid, 5-formyl-2-hydroxy-: is a derivative of sorbic acid, a naturally occurring organic compound commonly used as a food preservative. This compound is characterized by the presence of a formyl group (-CHO) and a hydroxyl group (-OH) attached to the sorbic acid backbone. It is a versatile chemical with various applications in different fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sorbic acid, 5-formyl-2-hydroxy- typically involves the oxidation of 5-hydroxymethylfurfural (HMF). This process can be carried out using various catalysts and oxidizing agents. For instance, the oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA) can be achieved using metal oxide-supported ruthenium catalysts under aqueous conditions . Another method involves the use of quaternary ammonium octamolybdate and dectungstate as catalysts for the oxidation of HMF with hydrogen peroxide .
Industrial Production Methods: Industrial production of sorbic acid, 5-formyl-2-hydroxy- often relies on the same oxidation processes used in laboratory settings but scaled up to meet industrial demands. The choice of catalysts and reaction conditions is optimized to ensure high yields and selectivity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Sorbic acid, 5-formyl-2-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary oxidation of HMF can lead to the formation of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 2,5-diformylfuran (DFF), which can further be oxidized to FFCA and then to 2,5-furandicarboxylic acid (FDCA) .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxide-supported catalysts.
Reduction: Reducing agents such as sodium borohydride can be used to convert aldehyde groups to alcohols.
Substitution: Various nucleophiles can be used to substitute functional groups on the furan ring.
Major Products: The major products formed from these reactions include HMFCA, DFF, FFCA, and FDCA .
Aplicaciones Científicas De Investigación
Sorbic acid, 5-formyl-2-hydroxy- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which sorbic acid, 5-formyl-2-hydroxy- exerts its effects involves the interaction of its functional groups with specific molecular targets. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
5-Hydroxymethylfurfural (HMF): A precursor for the synthesis of sorbic acid, 5-formyl-2-hydroxy-.
2,5-Furandicarboxylic Acid (FDCA): A derivative formed through the oxidation of FFCA.
2,5-Diformylfuran (DFF): Another oxidation product of HMF.
Uniqueness: Sorbic acid, 5-formyl-2-hydroxy- is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to other furan derivatives .
Propiedades
Número CAS |
13046-69-0 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(3E,5Z)-6-hydroxy-5-methyl-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C7H8O4/c1-5(4-8)2-3-6(9)7(10)11/h2-4,8H,1H3,(H,10,11)/b3-2+,5-4- |
Clave InChI |
RCQVZEIXOOIRRL-IAROGAJJSA-N |
SMILES isomérico |
C/C(=C/O)/C=C/C(=O)C(=O)O |
SMILES canónico |
CC(=CO)C=CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


